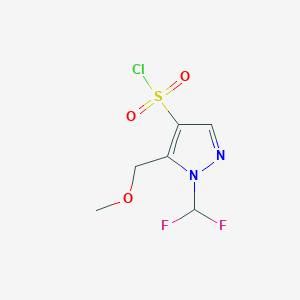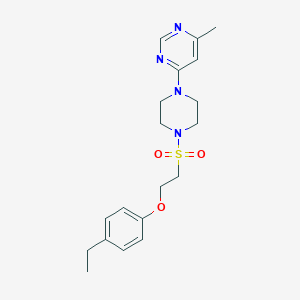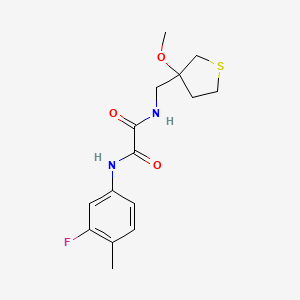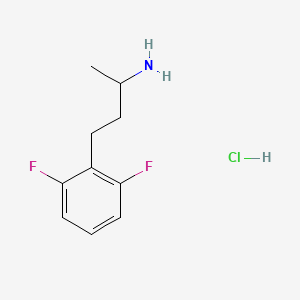![molecular formula C14H14FNO2 B2365638 2-(4-FLUOROPHENYL)-N-[2-(FURAN-3-YL)ETHYL]ACETAMIDE CAS No. 1448074-85-8](/img/structure/B2365638.png)
2-(4-FLUOROPHENYL)-N-[2-(FURAN-3-YL)ETHYL]ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-FLUOROPHENYL)-N-[2-(FURAN-3-YL)ETHYL]ACETAMIDE is an organic compound that features a fluorinated phenyl group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-FLUOROPHENYL)-N-[2-(FURAN-3-YL)ETHYL]ACETAMIDE typically involves the following steps:
Formation of the furan-3-yl ethylamine: This can be achieved by reacting furan-3-carboxaldehyde with ethylamine under reductive amination conditions.
Acylation: The furan-3-yl ethylamine is then acylated with 2-(4-fluorophenyl)acetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-FLUOROPHENYL)-N-[2-(FURAN-3-YL)ETHYL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-FLUOROPHENYL)-N-[2-(FURAN-3-YL)ETHYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and analgesic drugs.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-FLUOROPHENYL)-N-[2-(FURAN-3-YL)ETHYL]ACETAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, while the furan ring can participate in π-π interactions with aromatic residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-N-(2-(furan-3-yl)ethyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.
2-(4-bromophenyl)-N-(2-(furan-3-yl)ethyl)acetamide: Similar structure but with a bromine atom instead of fluorine.
2-(4-methylphenyl)-N-(2-(furan-3-yl)ethyl)acetamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(4-FLUOROPHENYL)-N-[2-(FURAN-3-YL)ETHYL]ACETAMIDE can significantly influence its chemical properties, such as electronegativity and lipophilicity, which can enhance its biological activity and stability compared to its analogs.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(furan-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2/c15-13-3-1-11(2-4-13)9-14(17)16-7-5-12-6-8-18-10-12/h1-4,6,8,10H,5,7,9H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFIRKWNJMRXAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCCC2=COC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-difluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2365559.png)
![3-[1-(6-Cyclobutylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2365560.png)
![2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2365562.png)




![8-(2-bromo-5-methoxybenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2365571.png)

![5-Methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2365573.png)
![(5E)-3-ethyl-5-[(3-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2365574.png)

![7-Ethyl-3-methyl-8-[4-(2-phenylethyl)piperazinyl]-1,3,7-trihydropurine-2,6-dio ne](/img/structure/B2365578.png)
